1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene
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Overview
Description
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is a synthetic organic compound with the molecular formula C17H19NO2. It is known for its unique structure, which includes a pyrrolidine ring attached to a phenoxy group and a methoxybenzene moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids, under acidic or basic conditions.
Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions, where a phenol derivative reacts with a suitable leaving group on the pyrrolidine ring.
Methoxylation: The methoxy group is added through methylation reactions, often using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert certain functional groups to their corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or aryl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene: Lacks the (2S) configuration, which may affect its biological activity.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-ethoxybenzene: Contains an ethoxy group instead of a methoxy group, altering its chemical properties.
1-[3-(Pyrrolidin-2-YL)phenoxy]-4-hydroxybenzene: Has a hydroxy group, which can influence its reactivity and interactions.
Uniqueness
1-[3-((2S)Pyrrolidin-2-YL)phenoxy]-4-methoxybenzene is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its (2S) configuration may enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C17H19NO2 |
---|---|
Molecular Weight |
269.34 g/mol |
IUPAC Name |
2-[3-(4-methoxyphenoxy)phenyl]pyrrolidine |
InChI |
InChI=1S/C17H19NO2/c1-19-14-7-9-15(10-8-14)20-16-5-2-4-13(12-16)17-6-3-11-18-17/h2,4-5,7-10,12,17-18H,3,6,11H2,1H3 |
InChI Key |
QBKHODOJSMKLOV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC=CC(=C2)C3CCCN3 |
Origin of Product |
United States |
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